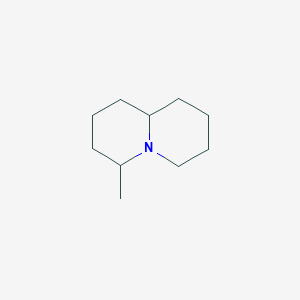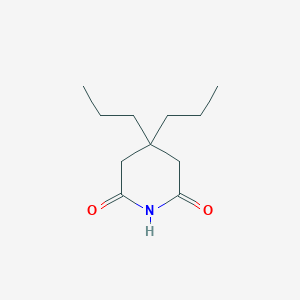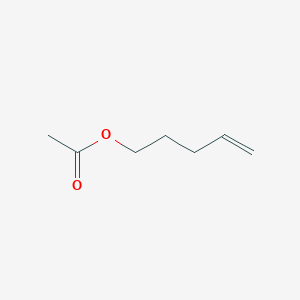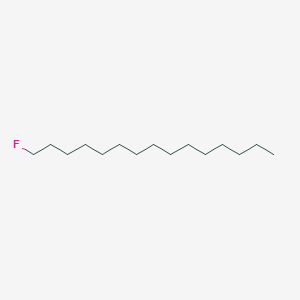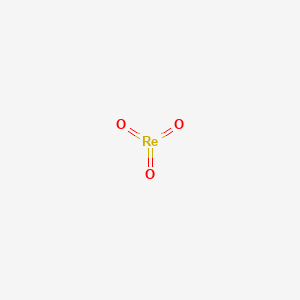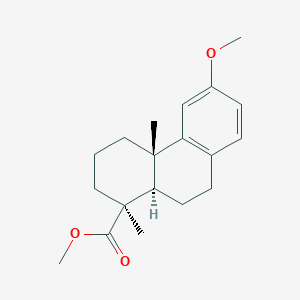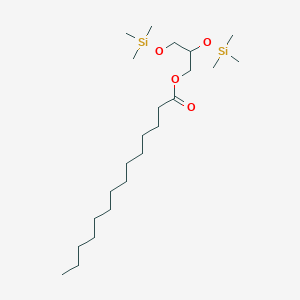
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate (BTP) is a chemical compound that is widely used in scientific research. It is a derivative of tetradecanoic acid, a saturated fatty acid that is commonly found in animal fats and vegetable oils. BTP is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Wirkmechanismus
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a lipophilic compound that can penetrate cell membranes and interact with intracellular lipids. It is thought to act as a regulator of lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has also been shown to have antioxidant properties, which may contribute to its protective effects on cells.
Biochemische Und Physiologische Effekte
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have a wide range of biochemical and physiological effects, including:
1. Modulation of lipid metabolism: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to regulate the activity of enzymes involved in lipid synthesis and degradation.
2. Antioxidant activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have antioxidant properties, which may protect cells from oxidative stress.
3. Anti-inflammatory activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to inhibit the production of inflammatory cytokines in vitro.
4. Anti-cancer activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has several advantages as a research tool, including:
1. Lipophilic nature: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is highly lipophilic, which allows it to penetrate cell membranes and interact with intracellular lipids.
2. Stability: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a stable compound that can be stored for long periods of time without degradation.
3. Versatility: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has a wide range of applications in various fields of research.
However, 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate also has some limitations, including:
1. Toxicity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is toxic at high concentrations and must be handled with care.
2. Cost: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a relatively expensive compound compared to other research tools.
3. Limited availability: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is not widely available and may be difficult to obtain in some regions.
Zukünftige Richtungen
There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate, including:
1. Drug delivery: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be further developed as a carrier molecule for drug delivery.
2. Lipidomics: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be used in combination with other lipid derivatizing agents to develop new methods for lipid analysis.
3. Enzyme studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be used to study the activity of enzymes involved in lipid metabolism in more detail.
4. Anti-cancer research: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be further studied as a potential anti-cancer agent, both in vitro and in vivo.
In conclusion, 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a versatile compound that has a wide range of applications in scientific research. It is synthesized by reacting tetradecanoic acid with bis(trimethylsilyl)acetamide in the presence of a catalyst. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have a wide range of biochemical and physiological effects, including modulation of lipid metabolism, antioxidant activity, anti-inflammatory activity, and anti-cancer activity. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has several advantages as a research tool, including its lipophilic nature, stability, and versatility, but also has some limitations, including toxicity, cost, and limited availability. There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate, including drug delivery, lipidomics, enzyme studies, and anti-cancer research.
Synthesemethoden
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is synthesized by reacting tetradecanoic acid with bis(trimethylsilyl)acetamide in the presence of a catalyst. The reaction results in the formation of 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate and trimethylsilanol as a byproduct. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactive nature of the reagents.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used in a wide range of scientific research applications, including:
1. Lipidomics: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used as a derivatizing agent to analyze fatty acids by gas chromatography-mass spectrometry (GC-MS).
2. Drug delivery: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used as a carrier molecule for drug delivery due to its lipophilic nature.
3. Membrane studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used to study the properties of lipid membranes, including their fluidity and permeability.
4. Enzyme studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used to study the activity of enzymes that are involved in lipid metabolism.
Eigenschaften
CAS-Nummer |
1188-73-4 |
|---|---|
Produktname |
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate |
Molekularformel |
C23H50O4Si2 |
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
2,3-bis(trimethylsilyloxy)propyl tetradecanoate |
InChI |
InChI=1S/C23H50O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-20-22(27-29(5,6)7)21-26-28(2,3)4/h22H,8-21H2,1-7H3 |
InChI-Schlüssel |
UUJZLZNTNOGCRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
Myristic acid 2,3-bis(trimethylsilyloxy)propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




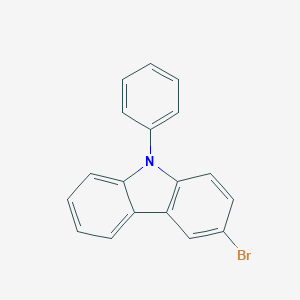

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
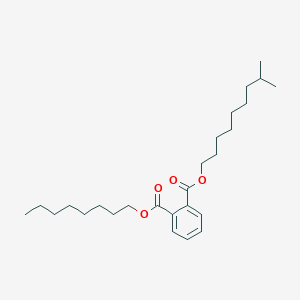
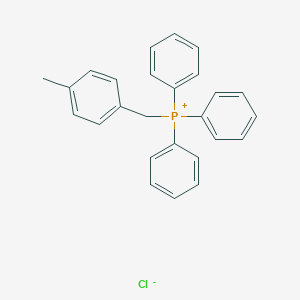
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
